molecular formula C14H18Cl2N2O B4430570 2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide

2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B4430570
M. Wt: 301.2 g/mol
InChI Key: BARLZQRWLRZUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It is a potent analgesic and has been used in both clinical and experimental settings. However, due to its high abuse potential and potential for overdose, it has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide binds to and activates the mu-opioid receptor in the brain, which leads to the release of dopamine and other neurotransmitters. This activation of the mu-opioid receptor is responsible for the analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease pain sensitivity, increase euphoria, and decrease respiratory rate. It has also been shown to have sedative effects and can cause drowsiness and confusion.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is its potency and specificity for the mu-opioid receptor. This allows researchers to study the effects of mu-opioid receptor activation in a controlled setting. However, one limitation of using this compound is its high abuse potential and potential for overdose. Researchers must take precautions to ensure that the drug is not misused or abused.

Future Directions

There are several future directions for research on 2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide. One area of interest is the development of new opioids with improved safety profiles and reduced abuse potential. Another area of interest is the development of new treatments for opioid addiction and overdose. Additionally, further research is needed to understand the long-term effects of this compound use on the brain and body.

Scientific Research Applications

2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent analgesic effects, similar to those of other opioids such as morphine and fentanyl.

properties

IUPAC Name

2,4-dichloro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c15-11-4-5-12(13(16)10-11)14(19)17-6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARLZQRWLRZUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.